2-Methoxypyrazolo[1,5-a]pyridine
Description
Properties
CAS No. |
59942-88-0 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H8N2O/c1-11-8-6-7-4-2-3-5-10(7)9-8/h2-6H,1H3 |
InChI Key |
PCGDITBJONSORQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C=CC=CC2=C1 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, making it a candidate for therapeutic applications:
- Hypotensive Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 2-methoxypyrazolo[1,5-a]pyridine, have demonstrated hypotensive effects in animal models. For instance, studies involving spontaneous hypertensive rats showed that these compounds can significantly lower blood pressure and improve coronary flow .
- Coronary Vasodilation : The compound has been noted for its ability to induce coronary vasodilation. This property is particularly valuable in treating cardiovascular diseases where increased blood flow to the heart is necessary .
- Antispasmodic Effects : The smooth muscle relaxing properties of this compound suggest potential applications in treating conditions characterized by muscle spasms, such as gastrointestinal disorders .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various therapeutic contexts:
- Cardiovascular Studies : In studies involving animal models, compounds similar to this compound were shown to reduce systolic blood pressure significantly over a sustained period. For example, a study reported that certain derivatives led to a reduction of up to 80% in blood pressure within three hours post-administration in hypertensive rats .
- Enzymatic Inhibition : Recent research has highlighted the role of pyrazolo[1,5-a]pyridine derivatives in inhibiting specific enzymes linked to cancer progression. These findings underscore the compound's potential as an anticancer agent through targeted enzymatic pathways .
Comparative Data Table
The following table summarizes key findings related to the pharmacological effects of this compound and its derivatives:
| Compound | Hypotensive Effect | Coronary Flow Improvement | Antispasmodic Effect |
|---|---|---|---|
| This compound | Significant | Moderate | Present |
| 3-Acetylpyrazolo[1,5-a]pyridine | Moderate | Significant | Not Evaluated |
| 2-Isobutylpyrazolo[1,5-a]pyridine | Significant | Significant | Present |
Comparison with Similar Compounds
Methoxy-Substituted Analogs
5-Methoxypyrazolo[1,5-a]pyridine
- Structural Difference : Methoxy group at the 5-position instead of 2-position.
- Biological Activity : While 2-methoxy derivatives (e.g., 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine) exhibit superior potency against drug-resistant Mycobacterium tuberculosis (MIC₅₀: 0.6–1.4 mg/mL), 5-methoxy variants are less explored but show moderate activity in kinase inhibition .
- Applications : Primarily investigated in cancer research due to interactions with protein kinases .
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine
- Structural Feature : Combines methoxy and trifluoromethyl groups at positions 7 and 2.
- Biological Activity : Demonstrates dual PDE3/4 inhibition (PDE4B IC₅₀ = 0.47 μM) with bronchodilatory and anti-inflammatory effects, outperforming roflumilast in preclinical models .
- Significance : Highlights the impact of electron-withdrawing groups (e.g., CF₃) on target affinity and therapeutic window .
Methyl-Substituted Derivatives
2-Methyl-5-methyl-pyrazolo[1,5-a]pyridine
- Activity Comparison : Less effective against drug-resistant tuberculosis compared to its 2-methyl-5-methoxy counterpart, underscoring the methoxy group’s role in enhancing bioactivity .
- Thermodynamics : Methyl groups contribute to hydrophobic interactions but lack the hydrogen-bonding capability of methoxy, reducing entropic binding efficiency .
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine
- Structural Profile : Features methyl groups at positions 3 and 7, plus a phenyl ring at position 2.
Amino- and Hydroxyl-Functionalized Derivatives
2-Aminopyrazolo[1,5-a]pyridine-3-carboxylate
- Synthesis : Prepared via microwave-assisted reactions, yielding intermediates for antidiabetic and anticancer agents .
- Advantage: Amino groups improve water solubility (PSA = 26.53 Ų) but reduce membrane permeability compared to methoxy derivatives .
Pyrazolo[1,5-a]pyridin-2-ylmethanol
- Functionality : Hydroxymethyl group at position 2.
Comparison with Other Fused Heterocycles
Imidazo[1,5-a]pyridines
- Structural Difference : Replaces pyrazole with imidazole in the fused ring system.
- Applications :
- Limitation : Less stable under acidic conditions than pyrazolo[1,5-a]pyridines .
Thieno[2,3-b]pyridines
- Structural Feature : Substitutes pyrazole with a thiophene ring.
- Activity : Demonstrated antimalarial properties but lower metabolic stability due to sulfur oxidation .
Data Tables
Preparation Methods
Reaction Mechanism and Conditions
Sodium methoxide, generated in situ by dissolving sodium metal in anhydrous methanol, deprotonates the hydroxyl group at position 2 of the pyrazolo[1,5-a]pyridine ring. Subsequent treatment with dimethyl sulfate introduces the methoxy group through an SN2 mechanism. The reaction sequence is as follows:
-
Deprotonation :
-
Alkylation :
-
Molar Ratio : 1:1.2 (hydroxy precursor to dimethyl sulfate)
-
Solvent : Anhydrous methanol
-
Temperature : Room temperature (stirring for 30 minutes) followed by reflux (8 hours)
-
Workup : Concentration, extraction with n-hexane, and distillation under reduced pressure
Yield : 56% (280 mg from 500 mg starting material)
Product Characterization : The oily product crystallizes upon distillation, with a boiling point of 162°–166°C at 7 mmHg.
Comparative Analysis of Preparation Methods
Challenges and Limitations :
-
Alkylation Method : Requires access to 2-hydroxypyrazolo[1,5-a]pyridine, which itself demands multi-step synthesis.
-
Sonochemical Method : Limited substrate scope for 2-methoxy derivatives without precursor modification.
Mechanistic Insights and Optimization Strategies
Role of Base in Alkylation
The use of sodium methoxide ensures complete deprotonation of the hydroxyl group, facilitating efficient alkylation. However, excess base may lead to side reactions, such as hydrolysis of dimethyl sulfate.
Solvent Effects in Sonochemical Synthesis
Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing charged intermediates during sonication. Ethanol, while less effective, remains viable for specific substrates.
Oxidative Coupling Pathways
Cross-dehydrogenative coupling (CDC) reactions, promoted by acetic acid and molecular oxygen, offer an alternative route to pyrazolo[1,5-a]pyridines. For example, reacting 1a (N-amino-2-iminopyridine) with β-ketoesters under O₂ atmosphere yields 7-amino-6-cyano derivatives, which could be functionalized to introduce methoxy groups.
Q & A
Q. What are the most efficient synthetic routes for 2-Methoxypyrazolo[1,5-a]pyridine?
The synthesis typically involves tandem palladium-catalyzed and silver-mediated reactions starting from pyridine derivatives. A two-step protocol is effective:
- Step 1 : Generate N-benzoyliminopyridinium ylides from pyridine via imination.
- Step 2 : React with alkenyl halides or terminal alkynes under Pd(OAc)₂/Ag₂CO₃ catalysis to form the pyrazolo[1,5-a]pyridine core. Methoxy groups are introduced via alkoxide intermediates or post-synthetic modifications (e.g., nucleophilic substitution). Yields exceed 70% for aryl-substituted derivatives but vary for alkyl analogs due to steric effects .
Q. How is this compound characterized in research settings?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and methoxy substitution (e.g., methoxy protons resonate at δ ~3.8–4.0 ppm) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns validate purity and structural integrity .
- Elemental Analysis : Matches calculated C/H/N ratios (e.g., C₁₄H₁₃N₃O for a methoxy derivative) .
Q. What purification strategies are recommended for this compound?
Q. How should this compound be stored to ensure stability?
- Store in airtight containers under inert gas (N₂/Ar) at room temperature.
- Avoid prolonged exposure to light or moisture, as methoxy groups may hydrolyze under acidic conditions .
Advanced Research Questions
Q. What mechanistic insights explain the Pd/Ag-mediated synthesis of this scaffold?
The reaction proceeds via:
- Oxidative Addition : Pd(0) activates alkenyl halides, forming Pd(II) intermediates.
- Alkyne Insertion : Terminal alkynes undergo syn-insertion into the Pd–C bond.
- Cyclization : Silver salts (e.g., Ag₂CO₃) facilitate ylide deprotonation and intramolecular cyclization to form the pyrazole ring. Kinetic studies suggest rate-limiting alkyne insertion .
Q. How can fluorinated derivatives (e.g., 2-fluoropyrazolo[1,5-a]pyridines) be synthesized?
A base-mediated [3+2] cycloaddition between N-aminopyridinium salts and gem-difluorostyrenes is effective:
Q. What strategies enable regioselective functionalization at position 7?
Q. How is the biological activity of derivatives evaluated in vitro?
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) via broth microdilution (MIC values reported) .
- Enzyme Inhibition : Screen against targets like JAK1/2 using fluorescence polarization assays (IC₅₀ < 1 μM for potent derivatives) .
Q. How can contradictions in synthetic yields be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
